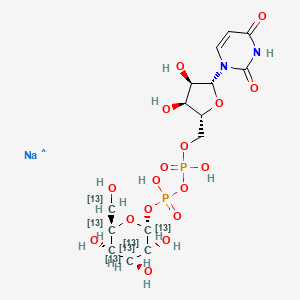

Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

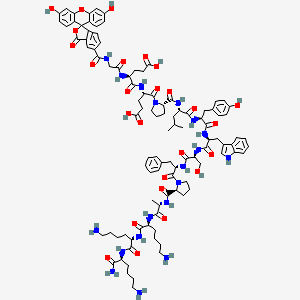

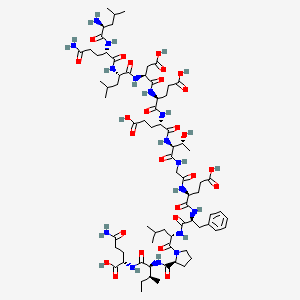

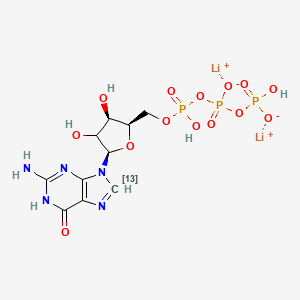

Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups. It is a labeled form of uridine 5’-diphosphoglucose, where the glucose moiety is labeled with carbon-13 at all six carbon positions. This compound is used in various biochemical and physiological studies due to its role as a precursor in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) can be synthesized through enzymatic methods. One common method involves the use of uridine 5’-diphosphoglucose pyrophosphorylase, which catalyzes the formation of uridine 5’-diphosphoglucose from uridine triphosphate and glucose-1-phosphate . The reaction conditions typically include a buffer solution at a specific pH, magnesium chloride as a cofactor, and the enzyme itself.

Industrial Production Methods

Industrial production of uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) involves large-scale enzymatic synthesis using recombinant enzymes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and substrate concentrations .

Chemical Reactions Analysis

Types of Reactions

Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form uridine 5’-diphosphoglucuronic acid.

Substitution: It can participate in glycosylation reactions, where the glucose moiety is transferred to other molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and glycosyltransferases for glycosylation reactions. The conditions typically involve aqueous solutions at specific pH values and temperatures optimized for enzyme activity .

Major Products

The major products formed from these reactions include uridine 5’-diphosphoglucuronic acid and various glycosylated molecules, such as glycoproteins and glycolipids .

Scientific Research Applications

Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) has a wide range of scientific research applications:

Mechanism of Action

Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) exerts its effects by acting as a substrate for glycosyltransferases, which transfer the glucose moiety to other molecules. It also acts as an agonist to the purinergic receptor P2Y14, involved in the activation of dendritic cells and glial cells . Additionally, it can activate G protein-coupled receptor 17, inducing oligodendrocyte differentiation .

Comparison with Similar Compounds

Similar Compounds

Uridine 5’-diphosphoglucuronic acid: An oxidized form of uridine 5’-diphosphoglucose.

Uridine 5’-diphosphogalactose: A similar nucleotide sugar with a galactose moiety instead of glucose.

Uridine 5’-diphospho-N-acetylglucosamine: A nucleotide sugar with an N-acetylglucosamine moiety.

Uniqueness

Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) is unique due to its carbon-13 labeling, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This labeling provides insights into the metabolic pathways and interactions of glucose-containing molecules .

Properties

Molecular Formula |

C15H24N2NaO17P2 |

|---|---|

Molecular Weight |

595.25 g/mol |

InChI |

InChI=1S/C15H24N2O17P2.Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);/t5-,6-,8-,9-,10+,11-,12-,13-,14-;/m1./s1/i3+1,5+1,8+1,10+1,12+1,14+1; |

InChI Key |

KHHGZQPGMGODIU-JSSOXMFJSA-N |

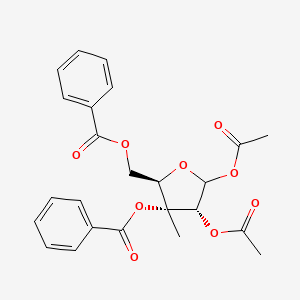

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[13C@@H]3[13C@@H]([13C@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)O)O)O.[Na] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.